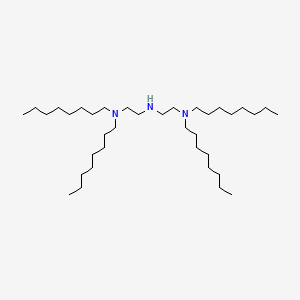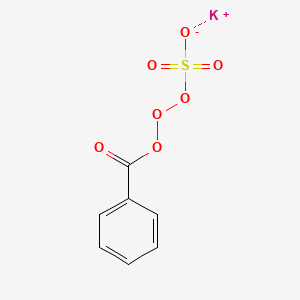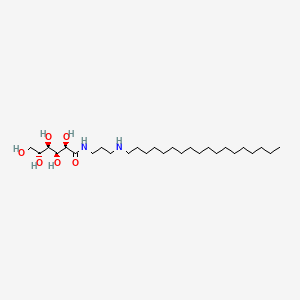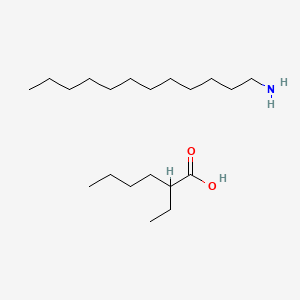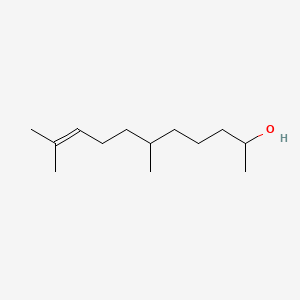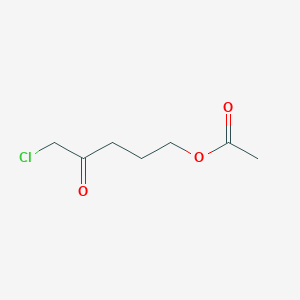
2-Pentanone, 5-(acetyloxy)-1-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroacetopropyl acetate is an organic compound with the molecular formula C7H11ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both an ester group and a chloro group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloroacetopropyl acetate can be synthesized through the esterification of chloroacetic acid with propyl acetate in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, chloroacetopropyl acetate is produced by the continuous esterification process. This involves the reaction of chloroacetic acid with propyl acetate in a reactor equipped with a distillation column to remove water formed during the reaction. The use of a catalyst such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Chloroacetopropyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form chloroacetic acid and propanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetates.
Hydrolysis: Formation of chloroacetic acid and propanol.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chloroacetopropyl acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of chloroacetopropyl acetate involves its reactivity due to the presence of both an ester and a chloro group. The ester group can undergo hydrolysis, while the chloro group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroacetic Acid: Similar in reactivity due to the presence of a chloro group.
Propyl Acetate: Similar in structure but lacks the chloro group.
Chloroacetyl Chloride: Similar in reactivity but contains an acyl chloride group instead of an ester.
Uniqueness
Chloroacetopropyl acetate is unique due to the combination of an ester and a chloro group in the same molecule, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
13045-16-4 |
|---|---|
Molekularformel |
C7H11ClO3 |
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
(5-chloro-4-oxopentyl) acetate |
InChI |
InChI=1S/C7H11ClO3/c1-6(9)11-4-2-3-7(10)5-8/h2-5H2,1H3 |
InChI-Schlüssel |
OXUUNWBJPXKJLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



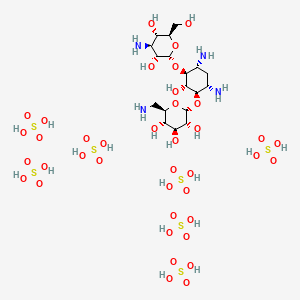
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)

